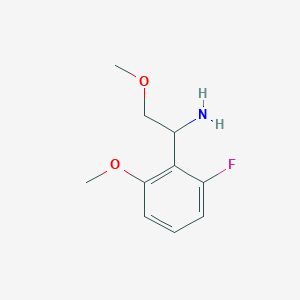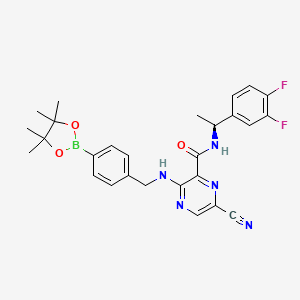
1h-Indazole-1-carboxylic acid,4-chloro-3-formyl-,1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-chloro-3-formyl-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl ester group, a chloro substituent, and a formyl group attached to the indazole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-chloro-3-formyl-1H-indazole-1-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Chloro Group: The chloro substituent can be introduced via electrophilic aromatic substitution using reagents such as thionyl chloride or phosphorus pentachloride.
Formylation: The formyl group can be introduced through Vilsmeier-Haack reaction, which involves the reaction of the indazole with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of tert-Butyl 4-chloro-3-formyl-1H-indazole-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-chloro-3-formyl-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: tert-Butyl 4-chloro-3-carboxy-1H-indazole-1-carboxylate.
Reduction: tert-Butyl 4-chloro-3-hydroxymethyl-1H-indazole-1-carboxylate.
Substitution: tert-Butyl 4-amino-3-formyl-1H-indazole-1-carboxylate (when using ammonia).
Scientific Research Applications
tert-Butyl 4-chloro-3-formyl-1H-indazole-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive indazole derivatives.
Material Science: It is employed in the development of organic materials with specific electronic and optical properties.
Chemical Biology: The compound is used as a probe to investigate biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of tert-Butyl 4-chloro-3-formyl-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition. The chloro substituent can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-chloro-3-hydroxy-1H-indazole-1-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.
tert-Butyl 4-chloro-3-methyl-1H-indazole-1-carboxylate: Similar structure but with a methyl group instead of a formyl group.
tert-Butyl 4-chloro-3-nitro-1H-indazole-1-carboxylate: Similar structure but with a nitro group instead of a formyl group.
Uniqueness
tert-Butyl 4-chloro-3-formyl-1H-indazole-1-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and biological activity. The formyl group allows for further functionalization and derivatization, making it a valuable intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C13H13ClN2O3 |
|---|---|
Molecular Weight |
280.70 g/mol |
IUPAC Name |
tert-butyl 4-chloro-3-formylindazole-1-carboxylate |
InChI |
InChI=1S/C13H13ClN2O3/c1-13(2,3)19-12(18)16-10-6-4-5-8(14)11(10)9(7-17)15-16/h4-7H,1-3H3 |
InChI Key |
SGVOCSVVKGHYLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C(=CC=C2)Cl)C(=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


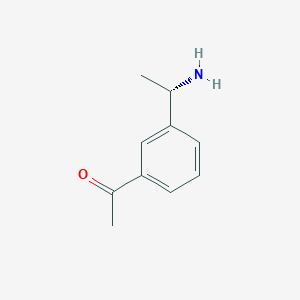
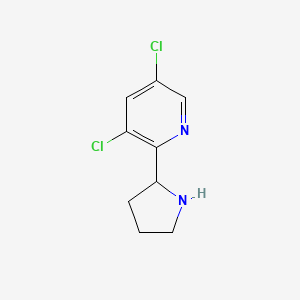
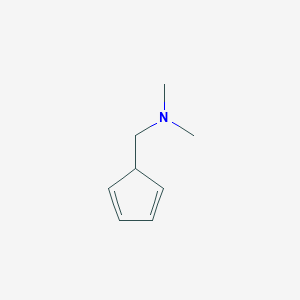
![tert-Butyl (5R,9S)-7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B12982291.png)
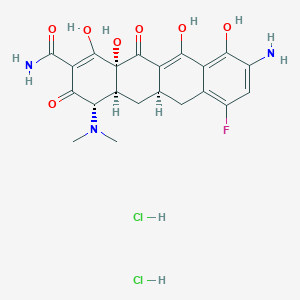

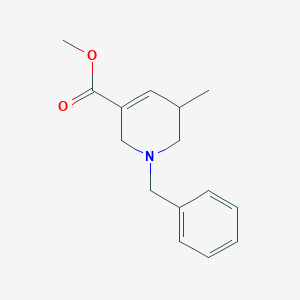
![9-(Prop-2-yn-1-yloxy)-8aH-furo[3,2-g]chromen-2(3H)-one](/img/structure/B12982306.png)
![4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine](/img/structure/B12982310.png)
![8-Fluoro-5-oxa-2-azaspiro[3.4]octane](/img/structure/B12982316.png)
